![molecular formula C16H25N3O5 B14404991 L-Proline, 1-[N-(5-oxo-L-prolyl)-L-leucyl]- CAS No. 85146-12-9](/img/structure/B14404991.png)
L-Proline, 1-[N-(5-oxo-L-prolyl)-L-leucyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Proline, 1-[N-(5-oxo-L-prolyl)-L-leucyl]- is a complex organic compound that belongs to the class of amino acids It is a derivative of L-proline and L-leucine, with a unique structure that includes a 5-oxo-L-proline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 1-[N-(5-oxo-L-prolyl)-L-leucyl]- typically involves the coupling of L-proline and L-leucine derivatives. One common method is the use of peptide coupling reagents such as carbodiimides (e.g., DCC) in the presence of a base like N-methylmorpholine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is often employed, where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. This method allows for efficient and high-yield production of the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
L-Proline, 1-[N-(5-oxo-L-prolyl)-L-leucyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Wissenschaftliche Forschungsanwendungen
L-Proline, 1-[N-(5-oxo-L-prolyl)-L-leucyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex peptides and proteins.
Biology: The compound is studied for its role in protein folding and stability.
Medicine: It has potential therapeutic applications, including as a drug delivery agent and in the design of enzyme inhibitors.
Industry: The compound is used in the production of pharmaceuticals and biotechnological products.
Wirkmechanismus
The mechanism of action of L-Proline, 1-[N-(5-oxo-L-prolyl)-L-leucyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain proteases, thereby affecting protein degradation pathways. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Proline: A simpler amino acid that serves as a precursor to the compound.
L-Leucine: Another amino acid that is part of the compound’s structure.
5-oxo-L-proline: A derivative of L-proline with an oxo group.
Uniqueness
L-Proline, 1-[N-(5-oxo-L-prolyl)-L-leucyl]- is unique due to its combined structure of L-proline and L-leucine derivatives, along with the presence of a 5-oxo group. This unique structure imparts specific chemical properties and biological activities that are not observed in the individual amino acids .
Eigenschaften
CAS-Nummer |
85146-12-9 |
|---|---|
Molekularformel |
C16H25N3O5 |
Molekulargewicht |
339.39 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H25N3O5/c1-9(2)8-11(18-14(21)10-5-6-13(20)17-10)15(22)19-7-3-4-12(19)16(23)24/h9-12H,3-8H2,1-2H3,(H,17,20)(H,18,21)(H,23,24)/t10-,11-,12-/m0/s1 |
InChI-Schlüssel |
VZDRONIHCRAMNJ-SRVKXCTJSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCC(=O)N2 |
Kanonische SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)C2CCC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


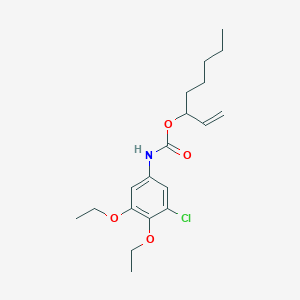
![1-[(Benzenesulfonyl)methyl]-4-methoxy-2-nitrobenzene](/img/structure/B14404920.png)
![N~1~,N~1~,N~3~,N~3~-Tetrakis[(1H-benzimidazol-2-yl)methyl]propane-1,3-diamine](/img/structure/B14404926.png)
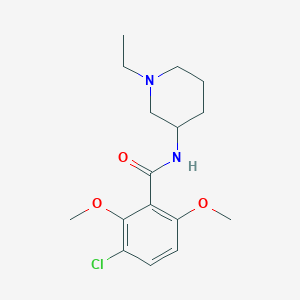
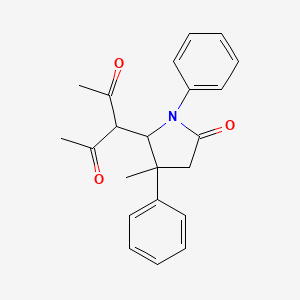
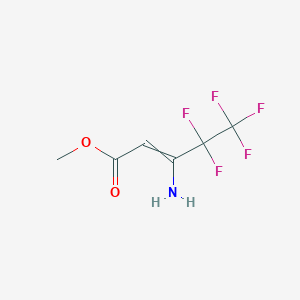
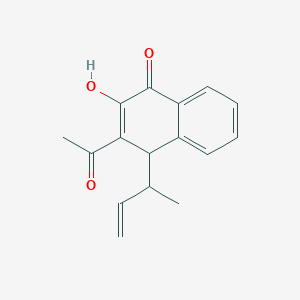


![[(1R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene]hydrazine](/img/structure/B14404957.png)
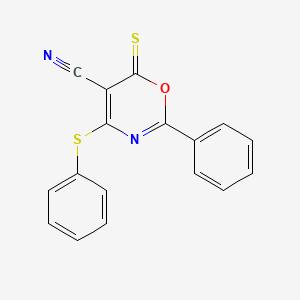


![5-[1-(2,6-Dimethylphenyl)prop-1-en-2-yl]-1H-imidazole](/img/structure/B14404988.png)
